molecular formula C19H24N2 B1215242 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

Cat. No.: B1215242
M. Wt: 280.4 g/mol
InChI Key: LRLCVRYKAFDXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-Methano-5H-pyrido[1’,2’:1,2]azepino[4,5-b]indole, 7-ethyl-6,6a,7,8,9,10,12,13-octahydro-, [6R-(6alpha,6abeta,7beta,9alpha)]- is a complex organic compound with the molecular formula C₁₉H₂₄N₂. This compound is a natural product found in certain species of the Tabernaemontana genus, such as Tabernaemontana alba and Tabernaemontana litoralis

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other established methods for constructing indole rings.

    Introduction of the Methano Bridge: This step likely involves cyclization reactions to form the methano bridge, which is a key feature of the compound’s structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and potential rarity. large-scale synthesis would require optimization of the synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,9-Methano-5H-pyrido[1’,2’:1,2]azepino[4,5-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its unique properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 6,9-Methano-5H-pyrido[1’,2’:1,2]azepino[4,5-b]indole is not well-documented. like other indole derivatives, it may interact with various molecular targets and pathways in biological systems. Potential mechanisms could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ibogaine: A structurally related compound with similar indole and methano bridge features.

    Indole Derivatives: Various indole derivatives with different functional groups and biological activities.

Uniqueness

6,9-Methano-5H-pyrido[1’,2’:1,2]azepino[4,5-b]indole is unique due to its specific combination of structural features, including the methano bridge and the ethyl group. This combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3

InChI Key

LRLCVRYKAFDXKU-UHFFFAOYSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Synonyms

ibogamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
Reactant of Route 2
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
Reactant of Route 3
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
Reactant of Route 4
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
Reactant of Route 5
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene
Reactant of Route 6
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

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